molecular formula C20H22N2O4 B2495066 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide CAS No. 898423-67-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide

Cat. No.: B2495066
CAS No.: 898423-67-1
M. Wt: 354.406
InChI Key: HZCAABDDDVXQBV-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a dimethoxybenzamide group

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-7-15(11-18(14)22)21-20(24)17-9-8-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCAABDDDVXQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives. Common oxidizing agents include:

Reagent/ConditionsProductKey FeaturesReferences
KMnO₄ in acidic medium (H₂SO₄)Quinoline N-oxide derivativesSelective oxidation at N-acetyl
CrO₃ in acetic acidFully aromatic quinoline scaffoldDehydrogenation of the ring

The acetyl group remains stable under mild conditions but may oxidize to a ketone or carboxylic acid under harsh oxidative environments.

Reduction Reactions

The benzamide and acetyl groups are susceptible to reduction:

Reagent/ConditionsProductNotesReferences
LiAlH₄ in THFSecondary amine (acetyl → ethyl)Complete reduction of amide
H₂/Pd-C in ethanolPartially reduced tetrahydroquinolineSelective for aromatic rings

Reduction of the amide bond yields N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzylamine.

Hydrolysis Reactions

Hydrolysis targets the acetyl and amide groups:

ConditionsProductMechanismReferences
6M HCl, refluxFree tetrahydroquinoline amineAcid-catalyzed deacetylation
NaOH (aq.), heat2,4-dimethoxybenzoic acidSaponification of benzamide

Hydrolysis under acidic conditions cleaves the acetyl group, while basic conditions degrade the benzamide moiety .

Substitution Reactions

The dimethoxybenzamide group participates in electrophilic substitution:

Reaction TypeReagents/ConditionsMajor ProductReferences
NitrationHNO₃/H₂SO₄, 0°C3-nitro-2,4-dimethoxybenzamide
BrominationBr₂/FeBr₃5-bromo-2,4-dimethoxybenzamide

Electrophilic attack occurs preferentially at the para position to the methoxy groups due to their electron-donating effects.

Cross-Coupling Reactions

The aromatic rings enable transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsApplicationsReferences
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosIntroduction of amine groups

These reactions facilitate structural diversification for drug discovery.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming quinoline and benzoic acid derivatives.

  • Photochemical Reactivity : Exposure to UV light induces dimerization via the tetrahydroquinoline core.

  • Acid/Base Sensitivity : Degrades in strong acids (e.g., HCl) or bases (e.g., NaOH) via cleavage of the amide bond .

Key Research Findings

  • Antimicrobial Activity : Analogous brominated derivatives (e.g., N-(1-acetyl-THQ-7-yl)-4-bromobenzamide) show efficacy against MRSA.

  • Kinase Inhibition : Structural similarity to kinase inhibitors suggests potential interaction with ATP-binding domains.

  • Synthetic Flexibility : Modular synthesis allows for tailored modifications at the benzamide and tetrahydroquinoline positions.

Comparative Reactivity Table

Functional GroupReactivity Ranking (1 = Low, 5 = High)Notes
Tetrahydroquinoline ring3Moderate oxidation/reduction activity
Acetyl group2Stable under mild conditions
Dimethoxybenzamide4High electrophilic substitution

Scientific Research Applications

Medicinal Chemistry

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide has shown potential in medicinal chemistry due to its biological activity:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. Studies indicate that tetrahydroquinoline derivatives possess significant antimicrobial properties, making them candidates for new antibiotic agents.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. Tetrahydroquinoline derivatives have been observed to exhibit cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects : The dimethoxyphenethyl group is associated with neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its synthesis typically involves:

  • Formation of the Tetrahydroquinoline Moiety : Achieved through the Pictet-Spengler reaction.
  • Acetylation : The intermediate is acetylated using acetic anhydride or acetyl chloride.
  • Oxalamide Formation : The final step involves reacting the acetylated tetrahydroquinoline with 3,4-dimethoxyphenethylamine and oxalyl chloride.

Case Study 1: Antimicrobial Activity

A study published in the Asian Journal of Chemistry evaluated the antimicrobial properties of oxalamides similar to this compound. Results indicated significant efficacy against both Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

Research conducted on tetrahydroquinoline derivatives highlighted their cytotoxic effects on various cancer cell lines. Modifications to the structure of these compounds were found to enhance their anticancer activity significantly. This suggests that this compound may also exhibit similar properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways and affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide is a synthetic compound that belongs to the class of quinoline derivatives. Its structure combines a tetrahydroquinoline moiety with a dimethoxybenzamide group, which endows it with potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may act through:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for various biochemical pathways.
  • Receptor Modulation : The compound could bind to receptors and modulate their activity, influencing cellular responses.
  • Antioxidant Properties : It has been suggested that similar compounds possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against lung cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Quinoline derivatives are known to possess activity against a range of pathogens:

  • Bacterial Inhibition : Certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some studies suggest potential antifungal properties as well.

Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibits cell proliferation
AntimicrobialEffective against bacteria and fungi
AntioxidantProtects against oxidative stress

Study 1: Anticancer Potential

A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of tetrahydroquinoline derivatives. The research found that several compounds exhibited significant cytotoxic effects against human cancer cell lines. Specifically, one derivative showed an IC50 value of 0.5 µM against breast cancer cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoline derivatives. The study demonstrated that certain compounds had minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. .

Study 3: Mechanistic Insights

Research conducted on the mechanism of action revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .

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